molecular formula C6H4ClF2N B13011502 4-(Chloromethyl)-2,5-difluoropyridine CAS No. 1227574-69-7

4-(Chloromethyl)-2,5-difluoropyridine

Cat. No.: B13011502
CAS No.: 1227574-69-7
M. Wt: 163.55 g/mol
InChI Key: CGDIZSRKKOWPDL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-difluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloromethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-difluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of difluoropyridine carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2,5-difluoropyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-difluoropyridine depends on its specific application. In organic synthesis, it acts as an electrophilic reagent, facilitating nucleophilic substitution reactions. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine: Similar structure but lacks the difluoro groups.

    2,5-Difluoropyridine: Lacks the chloromethyl group.

    4-Methyl-2,5-difluoropyridine: Similar structure but with a methyl group instead of chloromethyl.

Uniqueness

4-(Chloromethyl)-2,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoro groups, which impart distinct reactivity and properties

Properties

CAS No.

1227574-69-7

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI Key

CGDIZSRKKOWPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)F)CCl

Origin of Product

United States

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